Palladium barium sulphate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

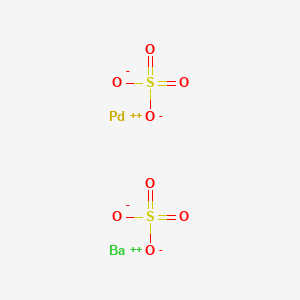

BaO8PdS2 |

|---|---|

分子量 |

435.9 g/mol |

IUPAC 名称 |

barium(2+);palladium(2+);disulfate |

InChI |

InChI=1S/Ba.2H2O4S.Pd/c;2*1-5(2,3)4;/h;2*(H2,1,2,3,4);/q+2;;;+2/p-4 |

InChI 键 |

ASRZVAODLJXZGK-UHFFFAOYSA-J |

规范 SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pd+2].[Ba+2] |

产品来源 |

United States |

Foundational & Exploratory

A Guide to the Synthesis and Preparation of Palladium on Barium Sulfate Catalyst

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and preparation of palladium on barium sulfate (B86663) (Pd/BaSO₄) catalysts, a crucial component in various catalytic hydrogenation processes within the pharmaceutical and fine chemical industries. This document details established experimental protocols, presents key quantitative data for catalyst characterization, and illustrates the synthesis workflows for enhanced understanding and reproducibility.

Introduction

Palladium on barium sulfate is a heterogeneous catalyst renowned for its specific applications, most notably in the Rosenmund reduction of acyl chlorides to aldehydes and as the unpoisoned precursor to the Lindlar catalyst for the selective hydrogenation of alkynes to cis-alkenes.[1][2] The barium sulfate support offers moderate surface area and is relatively inert, which can influence the activity and selectivity of the palladium catalyst.[3] The performance of the Pd/BaSO₄ catalyst is intrinsically linked to its physical and chemical properties, such as palladium loading, particle size, dispersion, and surface area, which are in turn dictated by the chosen synthesis method.[4]

This guide will focus on two primary methods for the preparation of Pd/BaSO₄ catalysts: co-precipitation and impregnation.

Synthesis Methodologies

The two most common methods for the synthesis of palladium on barium sulfate catalysts are co-precipitation and impregnation. Each method offers distinct advantages and results in catalysts with different characteristics.

Co-precipitation Method

The co-precipitation method involves the simultaneous precipitation of the active metal precursor and the support material from a solution. This technique generally leads to a highly dispersed and uniform distribution of the palladium on the barium sulfate support.

Experimental Protocol: Co-precipitation of 5% Palladium on Barium Sulfate [5]

This protocol is adapted from a well-established procedure for preparing a 5% Pd on barium sulfate catalyst.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O)

-

6 N Sulfuric acid (H₂SO₄)

-

37% Formaldehyde (B43269) solution (HCHO)

-

30% Sodium hydroxide solution (NaOH)

-

Distilled water

Procedure:

-

Palladium Solution Preparation: Dissolve 8.2 g of palladium chloride in a mixture of 20 ml of concentrated hydrochloric acid and 50 ml of distilled water. Gentle heating may be required to facilitate dissolution.

-

Barium Sulfate Suspension Preparation: In a separate 4-liter beaker, dissolve 126.2 g of barium hydroxide octahydrate in 1.2 liters of hot (approximately 80°C) distilled water with rapid stirring. To this hot solution, add 120 ml of 6 N sulfuric acid all at once. Adjust the suspension to be just acidic to litmus (B1172312) paper by adding more 6 N sulfuric acid.

-

Palladium Deposition: To the hot barium sulfate suspension, add the palladium solution followed by 8 ml of 37% formaldehyde solution.

-

Reduction: Make the suspension slightly alkaline to litmus paper with a 30% sodium hydroxide solution while maintaining constant stirring. Continue stirring for an additional 5 minutes. The solution should become colorless, indicating the reduction of palladium ions to palladium metal.

-

Washing: Allow the catalyst to settle, and then decant the clear supernatant liquid. Wash the catalyst by resuspending it in distilled water and decanting the supernatant. Repeat this washing process eight to ten times.

-

Filtration and Drying: Collect the catalyst on a sintered-glass funnel and wash with several portions of distilled water. Remove as much water as possible by suction. Dry the catalyst in an oven at 80°C until completely dry.

-

Final Product: The resulting catalyst is a fine, dark powder. It should be powdered and stored in a tightly closed container.

Impregnation Method

The impregnation method involves introducing a solution containing the palladium precursor onto a pre-formed barium sulfate support. This method can be further divided into wet impregnation and incipient wetness (dry) impregnation. The incipient wetness technique uses a volume of precursor solution that is equal to the pore volume of the support, which can lead to a more controlled deposition of the metal.

Experimental Protocol: Impregnation of 5 wt% Palladium on Barium Sulfate

This is a general procedure adaptable for the impregnation of palladium onto a barium sulfate support.

Materials:

-

Palladium(II) chloride (PdCl₂) or another suitable palladium precursor (e.g., palladium nitrate)

-

Appropriate solvent (e.g., dilute hydrochloric acid for PdCl₂, water for Pd(NO₃)₂)

-

Pre-synthesized barium sulfate support

-

Reducing agent (e.g., sodium borohydride, hydrazine, or hydrogen gas)

Procedure:

-

Support Preparation: If not commercially sourced, prepare barium sulfate by precipitation and ensure it is dried and has the desired physical properties (e.g., surface area, pore volume).

-

Palladium Precursor Solution: Prepare a solution of the palladium precursor with a concentration calculated to achieve the desired 5 wt% loading on the barium sulfate support.

-

Impregnation:

-

Wet Impregnation: Suspend the barium sulfate support in an excess volume of the palladium precursor solution. Stir the suspension for a set period to allow for equilibration.

-

Incipient Wetness Impregnation: Add the palladium precursor solution dropwise to the barium sulfate support with constant mixing until the pores are completely filled, with no excess liquid.

-

-

Drying: Carefully evaporate the solvent from the impregnated support. This is a critical step, as rapid drying can lead to non-uniform metal distribution. A rotary evaporator or a vacuum oven at a controlled temperature is often used.

-

Reduction: The dried material is then subjected to a reduction step to convert the palladium salt to metallic palladium. This can be achieved by:

-

Liquid-phase reduction: Suspending the dried material in a suitable solvent and adding a chemical reducing agent.

-

Gas-phase reduction: Heating the dried material in a tube furnace under a flow of hydrogen gas at a controlled temperature.

-

-

Washing and Drying: After reduction, the catalyst is washed to remove any residual ions and then dried.

Catalyst Characterization and Data

The physical and chemical properties of the synthesized Pd/BaSO₄ catalyst are critical to its performance. The following table summarizes key quantitative data for a 5 wt% Pd/BaSO₄ catalyst prepared by the impregnation method, as reported in a study on the hydrogenation of polystyrene.[4]

| Parameter | Value | Method of Determination |

| Palladium Loading | 5 wt% | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) |

| BET Surface Area | Varies with BaSO₄ support (e.g., 5-20 m²/g) | Nitrogen Physisorption |

| Pore Volume | Varies with BaSO₄ support (e.g., 0.05-0.2 cm³/g) | Nitrogen Physisorption |

| Palladium Particle Size | Typically 2-10 nm | Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD) |

| Activation Energy (Polystyrene Hydrogenation) | ~49.1 kJ/mol | Kinetic Studies |

Experimental and Logical Workflows

To visualize the synthesis and characterization processes, the following diagrams are provided in the DOT language for Graphviz.

Synthesis Workflow: Co-precipitation Method

Caption: Workflow for the co-precipitation synthesis of Pd/BaSO₄.

Synthesis Workflow: Impregnation Method

Caption: General workflow for the impregnation synthesis of Pd/BaSO₄.

Catalyst Characterization Workflow

Caption: Workflow for the characterization of Pd/BaSO₄ catalysts.

Conclusion

The synthesis of palladium on barium sulfate catalysts can be effectively achieved through co-precipitation and impregnation methods. The co-precipitation method generally yields a highly dispersed catalyst, while the impregnation method offers greater control over the deposition of palladium onto a pre-formed support. The choice of synthesis route will ultimately depend on the desired catalyst characteristics and the specific requirements of the intended application. Thorough characterization of the catalyst's physical and chemical properties is paramount to ensuring its optimal performance and reproducibility in catalytic processes. This guide provides a foundational understanding and practical protocols to aid researchers and professionals in the successful preparation and application of Pd/BaSO₄ catalysts.

References

The Role of Barium Sulfate as a Catalyst Support: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalyst supports play a critical role in the performance of heterogeneous catalysts, influencing activity, selectivity, and stability. Barium sulfate (B86663) (BaSO₄), a chemically inert material with a characteristically low surface area, has emerged as a crucial support for specific catalytic applications, most notably in selective hydrogenation reactions. This technical guide provides an in-depth analysis of the properties of barium sulfate as a catalyst support, its primary applications in organic synthesis, detailed experimental protocols for catalyst preparation and use, and a summary of its performance characteristics. The information presented is intended to be a valuable resource for researchers and professionals in the fields of catalysis and pharmaceutical development.

Introduction to Barium Sulfate as a Catalyst Support

In heterogeneous catalysis, the support material is not merely an inert carrier for the active metallic phase but an integral component that can significantly modulate the catalyst's overall performance. The choice of support affects the dispersion of the active metal, the accessibility of reactants to the active sites, and the desorption of products. While high-surface-area supports like activated carbon and alumina (B75360) are common, low-surface-area supports are essential for reactions where high activity can lead to undesirable side reactions, such as over-reduction.

Barium sulfate is a prime example of a low-surface-area support that leverages this characteristic to achieve high selectivity. It is a white, crystalline, inorganic compound that is odorless and insoluble in water and acids.[1] Its chemical inertness and thermal stability make it a robust material for catalytic applications. The most prominent use of barium sulfate as a support is for palladium (Pd) catalysts, which are employed in highly selective hydrogenation reactions critical to fine chemical and pharmaceutical synthesis.[2][3]

Physicochemical Properties of Barium Sulfate Support

The efficacy of barium sulfate as a selective catalyst support is rooted in its distinct physical and chemical properties. Precipitated barium sulfate, often used in catalyst preparation, offers controlled particle size and high purity.[4][5]

| Property | Typical Value/Description | Significance in Catalysis | Cite |

| Chemical Formula | BaSO₄ | Chemically inert, preventing unwanted reactions with reactants, products, or solvents. | [4] |

| Appearance | White amorphous or crystalline powder | High purity and whiteness. | [1][4] |

| Density | 4.25 - 4.5 g/cm³ | High density can aid in catalyst separation after reaction. | [1] |

| Melting Point | 1580 °C | High thermal stability, suitable for reactions at elevated temperatures. | [1][4] |

| Solubility | Insoluble in water, ethanol, and dilute acids. Soluble in hot concentrated sulfuric acid. | Prevents leaching of the support during liquid-phase reactions. | [1][4] |

| BET Surface Area | Typically low; can be controlled (e.g., 72.52 m²/g for synthesized mesoporous BaSO₄) | A low surface area reduces the activity of the supported metal, which is key to preventing over-hydrogenation and enhancing selectivity. | [2][6][7] |

| Particle Size | Can be controlled; often in the nanometer to micrometer range (e.g., 0.7 µm for precipitated grades). | Influences the dispersion of the active metal and the catalyst's handling properties. | [8] |

| Purity (Precipitated) | >98% | High purity ensures that trace impurities do not poison the catalyst or cause side reactions. | [5] |

Key Applications of Barium Sulfate Supported Catalysts

The unique properties of barium sulfate make it the support of choice for specific, highly selective hydrogenation reactions.

Rosenmund Reduction

The Rosenmund reduction is a hydrogenation process where an acyl chloride is selectively reduced to an aldehyde.[2] This reaction is of great importance in organic synthesis for the preparation of aldehydes that may not be easily accessible through other methods. The catalyst for this reaction, known as the Rosenmund catalyst, is typically 5-10% palladium supported on barium sulfate (Pd/BaSO₄).[9][10]

Barium sulfate's primary role is to moderate the activity of the palladium, preventing the subsequent reduction of the newly formed aldehyde to a primary alcohol.[6][7][11] The low surface area of the support is crucial for this "poisoning" effect.[2] For highly reactive acyl chlorides, the catalyst's activity can be further attenuated by the addition of a poison, such as quinoline-sulfur or thiourea.[9][11]

Lindlar-Type Selective Hydrogenation of Alkynes

The partial hydrogenation of alkynes to cis-alkenes is a fundamental transformation in organic synthesis, particularly in the synthesis of complex molecules like vitamins and pharmaceuticals. The Lindlar catalyst, traditionally palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline (B57606), can also be prepared using barium sulfate as the support.[12]

Similar to the Rosenmund reduction, the barium sulfate support deactivates the palladium catalyst, preventing the over-reduction of the alkyne to the corresponding alkane.[12] This allows for the selective formation of the alkene. The hydrogenation occurs with syn-addition of hydrogen, resulting in the formation of the cis-alkene.

Quantitative Performance Data

The choice of support material has a profound impact on the catalyst's activity and selectivity. The following tables provide a summary of the performance of barium sulfate-supported catalysts in key reactions.

Table 4.1: Comparison of Catalyst Activity in Hydrogenolysis

This table illustrates the relative activity of various palladium catalysts, highlighting the moderating effect of the barium sulfate support compared to activated carbon and unsupported palladium.

| Catalyst | Relative Activity Order | Reaction Type | Cite |

| Pd black | 1 (Highest) | Hydrogenolysis of benzyloxycarbonyl and benzyl (B1604629) protecting groups | [13] |

| 10% Pd/C | 2 | Hydrogenolysis of benzyloxycarbonyl and benzyl protecting groups | [13] |

| 5% Pd/C | 3 | Hydrogenolysis of benzyloxycarbonyl and benzyl protecting groups | [13] |

| 10% Pd/BaSO₄ | 4 | Hydrogenolysis of benzyloxycarbonyl and benzyl protecting groups | [13] |

| 5% Pd/BaSO₄ | 5 (Lowest) | Hydrogenolysis of benzyloxycarbonyl and benzyl protecting groups | [13] |

Table 4.2: Performance in Selective Hydrogenation of Phenylacetylene (B144264)

This table provides a comparison of different catalysts in the selective hydrogenation of phenylacetylene to styrene, demonstrating the high selectivity of catalysts designed for this purpose.

| Catalyst | Conversion (%) | Selectivity to Styrene (%) | Reaction Conditions | Cite |

| PyC12S-Pd/VC | 98 | 94 | Dichloromethane, H₂ bubbling, 5 h | [14] |

| Lindlar Catalyst + Quinoline | ~100 | ~80 (maintained over 10 h) | Dichloromethane, H₂ bubbling | [14] |

| Pd/C | ~100 | Low (rapid over-hydrogenation to ethylbenzene) | Dichloromethane, H₂ bubbling | [14] |

| 0.02%Pd-Ln/C (DAC) | 100 | 92 | Not specified | [15] |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in catalytic research. The following sections provide protocols for the preparation of a Pd/BaSO₄ catalyst and its use in the Rosenmund reduction and selective alkyne hydrogenation.

Preparation of 5% Palladium on Barium Sulfate Catalyst

This protocol is adapted from a standard procedure for the preparation of a Rosenmund catalyst.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O) or precipitated Barium Sulfate (BaSO₄)

-

6 N Sulfuric acid (H₂SO₄) (if using barium hydroxide)

-

37% Formaldehyde (B43269) solution

-

30% Sodium hydroxide solution (NaOH)

-

Distilled water

Procedure:

-

Preparation of Barium Sulfate Support (in-situ):

-

In a large beaker, dissolve barium hydroxide octahydrate in distilled water with rapid stirring and heating to 80 °C.

-

Rapidly add 6 N sulfuric acid to the hot solution to precipitate finely divided barium sulfate. Adjust with more sulfuric acid until the suspension is just acid to litmus (B1172312) paper.

-

-

Preparation of Palladium Solution:

-

Dissolve palladium chloride in a mixture of concentrated hydrochloric acid and water.

-

-

Deposition of Palladium:

-

To the hot, stirred barium sulfate suspension, add the palladium solution followed by the formaldehyde solution.

-

Make the suspension slightly alkaline with a sodium hydroxide solution while maintaining constant stirring.

-

-

Washing and Drying:

-

Stir for an additional 5 minutes, then allow the catalyst to settle.

-

Decant the clear supernatant liquid and wash the catalyst by resuspending in distilled water and decanting multiple times (8-10 times).

-

Collect the catalyst on a sintered-glass funnel and wash with several portions of distilled water.

-

Dry the catalyst in an oven at 80 °C until completely dry.

-

-

Final Preparation:

-

Powder the dried catalyst and store it in a tightly closed bottle.

-

Workflow for Catalyst Preparation:

Rosenmund Reduction of an Acyl Chloride

This is a general procedure for the Rosenmund reduction. All glassware must be thoroughly dried, and the reaction should be conducted under anhydrous conditions.

Materials:

-

Acyl chloride

-

Rosenmund catalyst (e.g., 5% Pd/BaSO₄)

-

Catalyst poison (e.g., quinoline-sulfur, optional)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Hydrogen gas (dry)

-

Hydrogenation apparatus

Procedure:

-

Setup:

-

Set up a hydrogenation apparatus in a well-ventilated fume hood.

-

-

Reaction Initiation:

-

Charge the reaction flask with the Rosenmund catalyst and the anhydrous solvent.

-

If a poison is used, add it to the catalyst suspension.

-

Heat the solution to reflux and bubble a steady stream of dry hydrogen gas through the reaction mixture.

-

-

Addition of Acyl Chloride:

-

Add a solution of the acyl chloride in the same anhydrous solvent dropwise to the reaction mixture.

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by measuring the evolution of hydrogen chloride (HCl) gas (e.g., by trapping and titrating with a standard base) or by chromatographic methods (TLC or GC).

-

-

Workup:

-

Once the reaction is complete (cessation of HCl evolution), stop the hydrogen flow and cool the mixture to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

Wash the filtrate with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any remaining HCl, followed by a water wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude aldehyde, which can be further purified by vacuum distillation.[16]

-

Selective Hydrogenation of Phenylacetylene

This protocol describes a representative procedure for the selective hydrogenation of an alkyne to a cis-alkene using a modified Pd/BaSO₄ catalyst.

Materials:

-

Phenylacetylene

-

5% Pd/BaSO₄ catalyst

-

Quinoline (catalyst poison)

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

Catalyst Suspension:

-

In a hydrogenation flask, suspend the 5% Pd/BaSO₄ catalyst and quinoline in the anhydrous solvent.

-

-

Addition of Substrate:

-

Add the phenylacetylene to the catalyst suspension.

-

-

Hydrogenation:

-

Monitoring and Workup:

-

Monitor the reaction progress by GC or TLC to determine the conversion of phenylacetylene and the selectivity to styrene.

-

Upon completion, cool the reaction vessel, carefully vent the hydrogen, and purge with an inert gas.

-

Filter the mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the product. Further purification can be achieved by distillation or chromatography if necessary.

-

Catalyst Characterization

The physical and structural properties of the Pd/BaSO₄ catalyst are crucial to its performance. Several analytical techniques are used to characterize these properties.

-

Brunauer-Emmett-Teller (BET) Analysis: This technique is used to measure the specific surface area of the barium sulfate support. A low surface area is characteristic and desirable for achieving high selectivity.

-

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases of the material. In a Pd/BaSO₄ catalyst, XRD patterns will show sharp diffraction peaks corresponding to the orthorhombic structure of barite (BaSO₄). Broader, less intense peaks corresponding to the face-centered cubic (fcc) structure of palladium may also be visible, typically at 2θ angles around 40.1°, 46.7°, and 68.2°.[18][19] The breadth of the palladium peaks can be used to estimate the average crystallite size of the palladium nanoparticles using the Scherrer equation.

-

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the palladium nanoparticles on the barium sulfate support.[20] This technique allows for the determination of the particle size, size distribution, and morphology of the palladium nanoparticles, which are critical factors influencing catalytic activity.[21][22]

Mechanism and Role of the Support

The effectiveness of barium sulfate as a support in selective hydrogenations is directly linked to its ability to moderate the intrinsic activity of palladium.

Logical Relationship of BaSO₄ Properties to Catalytic Performance:

In the Rosenmund reduction , the mechanism is believed to involve the oxidative addition of the acyl chloride to a Pd(0) active site, followed by hydrogenolysis.

Simplified Mechanism of the Rosenmund Reduction:

The barium sulfate support ensures that the aldehyde product desorbs from the catalyst surface before it can be further reduced to an alcohol. This moderation of activity is the cornerstone of the catalyst's high selectivity.

Conclusion

Barium sulfate serves as a highly effective, specialized catalyst support for palladium-catalyzed selective hydrogenation reactions. Its inherent properties, particularly its low surface area and chemical inertness, are instrumental in moderating the high activity of palladium, thereby preventing over-reduction and leading to high selectivity for desired products such as aldehydes from acyl chlorides and cis-alkenes from alkynes. This technical guide has provided a comprehensive overview of the physicochemical properties, key applications, performance data, and experimental protocols associated with barium sulfate-supported catalysts. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the role of barium sulfate can enable the development of more efficient and selective catalytic processes.

References

- 1. Barium Sulfate | BaSO4 | CID 24414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. hoyonn.com [hoyonn.com]

- 5. Precipitated barium sulphate,Functional mineral fillers Factory | Aabindustrygroup.com [aabindustrygroup.com]

- 6. byjus.com [byjus.com]

- 7. medium.com [medium.com]

- 8. Precipitated Barium Sulphate | Airotech Minerals [airotechminerals.com]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. US3517066A - Rosenmund process - Google Patents [patents.google.com]

- 11. Rosenmund Reduction: Reaction, Mechanism, Uses & Examples | AESL [aakash.ac.in]

- 12. What we get reacting alkyne with h2 pd baso4 | Filo [askfilo.com]

- 13. Sciencemadness Discussion Board - Pd/C vs. Pd/BaSO4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. researchgate.net [researchgate.net]

- 15. oaepublish.com [oaepublish.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Automated Recognition of Nanoparticles in Electron Microscopy Images of Nanoscale Palladium Catalysts [mdpi.com]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Rosenmund Catalyst: Composition, Preparation, and Application

For Researchers, Scientists, and Drug Development Professionals

The Rosenmund reduction is a cornerstone hydrogenation reaction in organic synthesis, facilitating the selective conversion of acyl chlorides to aldehydes. Central to this transformation is the Rosenmund catalyst, a carefully engineered heterogeneous catalyst designed to prevent over-reduction of the aldehyde product. This technical guide provides a comprehensive overview of the Rosenmund catalyst, detailing its composition, preparation, and application in the Rosenmund reduction.

Core Concepts: The Rosenmund Catalyst

The Rosenmund catalyst is a heterogeneous catalyst, most commonly composed of palladium supported on barium sulfate (B86663) (Pd/BaSO₄).[1][2] The key to its remarkable selectivity lies in the deliberate partial deactivation, or "poisoning," of the palladium catalyst.[3][4] This is crucial to halt the reduction at the aldehyde stage and prevent its subsequent conversion to an alcohol.[3]

The catalyst's efficacy is a result of the interplay between its three main components:

-

The Active Metal (Palladium): Palladium is a highly effective hydrogenation catalyst. In the Rosenmund reduction, it facilitates the reaction between the acyl chloride and hydrogen.[5]

-

The Support (Barium Sulfate): Barium sulfate serves as the inert support for the palladium particles. Its low surface area helps to moderate the catalytic activity of the palladium, contributing to the prevention of over-reduction.[1][3]

-

The Catalyst Poison: To further temper the reactivity of the palladium, a catalyst poison is introduced. Common poisons include sulfur-containing compounds like quinoline-sulfur, thiourea, and thioquinanthrene.[2][3][6] These poisons selectively deactivate the most active catalytic sites, ensuring the reaction stops at the aldehyde.[3]

Quantitative Data Summary

The precise composition of the Rosenmund catalyst and the reaction conditions are critical for achieving high yields and selectivity. The following tables summarize key quantitative data for the catalyst composition and typical reaction parameters for the Rosenmund reduction.

| Catalyst Component | Typical Specification |

| Palladium (Pd) Loading | 5% - 10% by weight on barium sulfate |

| Support | Barium Sulfate (BaSO₄) |

| Common Poisons | Quinoline-sulfur, Thiourea, Thioquinanthrene |

| Reaction Parameter | Typical Conditions |

| Substrate | Acyl Chloride |

| Product | Aldehyde |

| Solvents | Toluene, Xylene, Acetone, Ethyl acetate |

| Temperature | Room temperature to 90°C |

| Pressure | Atmospheric pressure |

| Yield | Generally >70%, can be quantitative |

| Selectivity | High, with minimal over-reduction to the alcohol |

Experimental Protocols

Preparation of the Rosenmund Catalyst (5% Pd on BaSO₄)

This protocol is adapted from a standard procedure for the preparation of palladium on barium sulfate.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Barium sulfate (BaSO₄)

-

Formaldehyde (B43269) solution (37%)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Distilled water

Procedure:

-

Palladium Solution Preparation: Dissolve palladium(II) chloride in a minimal amount of concentrated hydrochloric acid and dilute with distilled water.

-

Barium Sulfate Suspension: Prepare a suspension of barium sulfate in distilled water.

-

Palladium Deposition: Heat the barium sulfate suspension to boiling and add the palladium solution.

-

Reduction of Palladium: While stirring vigorously, add a formaldehyde solution to the hot suspension, followed by a sodium hydroxide solution to make the mixture slightly alkaline. This reduces the palladium(II) ions to palladium metal, which deposits onto the barium sulfate support.

-

Washing and Drying: Allow the catalyst to settle, decant the supernatant, and wash the catalyst repeatedly with distilled water. Collect the catalyst by filtration and dry it in an oven.

Preparation of the Quinoline-Sulfur Poison

A common method for preparing the quinoline-sulfur poison involves refluxing quinoline (B57606) with sulfur.

Materials:

-

Quinoline

-

Sulfur powder

Procedure:

-

Combine quinoline and sulfur powder in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux for an extended period (e.g., 5 hours).

-

The resulting dark-colored solution is the quinoline-sulfur poison.

The Rosenmund Reduction of an Acyl Chloride

This protocol provides a general procedure for the Rosenmund reduction.

Materials:

-

Acyl chloride

-

Rosenmund catalyst (e.g., 5% Pd/BaSO₄)

-

Catalyst poison (e.g., quinoline-sulfur)

-

Anhydrous solvent (e.g., toluene)

-

Hydrogen gas

Procedure:

-

Apparatus Setup: Assemble a reaction flask equipped with a stirrer, a gas inlet, a reflux condenser, and a gas outlet connected to a bubbler or a system to monitor hydrogen uptake.

-

Catalyst Suspension: Add the Rosenmund catalyst and the anhydrous solvent to the reaction flask. If a poison is used, it is added at this stage.

-

Hydrogenation: Flush the system with hydrogen gas and then maintain a positive pressure of hydrogen.

-

Substrate Addition: Add the acyl chloride to the reaction mixture, typically dissolved in the same anhydrous solvent.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the uptake of hydrogen or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture, filter off the catalyst, and wash the filtrate with a dilute base solution to remove any residual HCl. The organic layer is then dried and the solvent is removed to yield the crude aldehyde, which can be further purified by distillation or chromatography.

Visualizations

Reaction Mechanism of the Rosenmund Reduction

The following diagram illustrates a plausible mechanistic pathway for the Rosenmund reduction.

Caption: Proposed mechanism of the Rosenmund reduction.

Experimental Workflow for Rosenmund Catalyst Preparation

This diagram outlines the key steps in the preparation of the Rosenmund catalyst.

Caption: Workflow for Rosenmund catalyst preparation.

Experimental Workflow for the Rosenmund Reduction

This diagram illustrates the general workflow for performing a Rosenmund reduction.

Caption: Experimental workflow for the Rosenmund reduction.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 3. What is the role of catalyst poison in the Rosenmund reaction? [unacademy.com]

- 4. Why is the catalyst poisoned in Rosenmund Reduction? - NEET important questions, NEET difficult questions, NCERT questions, class 11 and class 12 questions, most important NEET questions [neetshala.com]

- 5. Rosenmund Reduction Mechanism: Steps, Examples & Uses [vedantu.com]

- 6. Rosenmund Reduction: Reaction, Mechanism, Uses & Examples | AESL [aakash.ac.in]

Palladium on Barium Sulfate: A Technical Guide to a Versatile Catalyst

Introduction

Palladium on barium sulfate (B86663) (Pd/BaSO₄) is a heterogeneous catalyst of significant importance in synthetic organic chemistry. Renowned for its unique selectivity, it is a cornerstone of several critical transformations, most notably the Rosenmund reduction and the partial hydrogenation of alkynes. This technical guide provides an in-depth overview of palladium on barium sulfate, catering to researchers, scientists, and professionals in drug development. The guide covers its fundamental properties, synthesis, and key applications, supported by experimental protocols and quantitative data.

Core Properties

Palladium on barium sulfate is typically a gray to black powder. The palladium, the active catalytic metal, is finely dispersed on the surface of barium sulfate, which acts as a support. The support's role is not merely passive; the low surface area of barium sulfate moderates the catalytic activity of palladium, preventing over-reduction in sensitive reactions.[1][2][3] This controlled reactivity is a defining characteristic of this catalyst.

| Property | Value | Reference |

| CAS Number | 7440-05-3 (for Palladium) | |

| Molecular Formula | Pd/BaSO₄ or BaO₄PdS | |

| Appearance | Gray to black powder | |

| Typical Palladium Loading | 1% - 10% by weight |

Synthesis of Palladium on Barium Sulfate (5% Pd)

A reliable method for the preparation of a 5% palladium on barium sulfate catalyst is crucial for reproducible catalytic results. The following protocol is adapted from established literature.

Experimental Protocol

Materials:

-

Palladium (II) chloride (PdCl₂)

-

Hydrochloric acid (HCl), concentrated

-

Barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O)

-

Sulfuric acid (H₂SO₄), 6 N

-

Formaldehyde (B43269) solution (37%)

-

Sodium hydroxide (NaOH) solution (30%)

-

Distilled water

Procedure:

-

Palladium Solution Preparation: Dissolve palladium (II) chloride in a minimal amount of concentrated hydrochloric acid and dilute with distilled water.

-

Barium Sulfate Precipitation: In a separate vessel, prepare a hot, rapidly stirred solution of barium hydroxide octahydrate in distilled water. To this, add 6 N sulfuric acid to precipitate finely divided barium sulfate. Adjust the pH to be slightly acidic.

-

Palladium Deposition: To the hot barium sulfate suspension, add the palladium solution followed by a 37% formaldehyde solution, which acts as the reducing agent.

-

Reduction and Washing: Make the suspension slightly alkaline with a 30% sodium hydroxide solution while maintaining vigorous stirring. Continue stirring for a short period to ensure complete reduction of the palladium ions to palladium metal on the barium sulfate support.

-

Isolation and Drying: Allow the catalyst to settle, decant the supernatant liquid, and wash the catalyst repeatedly with distilled water by decantation. Collect the catalyst by filtration and dry it in an oven at a controlled temperature.

Applications in Catalysis

Palladium on barium sulfate is a versatile catalyst with applications in several key organic transformations. Its moderated activity allows for high selectivity in reactions where over-reduction or further reactions are undesirable.

Rosenmund Reduction

The most prominent application of palladium on barium sulfate is in the Rosenmund reduction, a reaction that converts acyl chlorides to aldehydes.[1][2] The catalyst's reduced activity is critical to prevent the subsequent reduction of the aldehyde product to an alcohol.[1][3] For highly reactive acyl chlorides, the catalyst's activity can be further attenuated by the addition of a "poison," such as thioquinanthrene or thiourea.[2]

Reaction Scheme: R-COCl + H₂ --(Pd/BaSO₄)--> R-CHO + HCl

Better yields, often around 90%, can be achieved by adding a base to the reaction mixture to neutralize the hydrogen chloride produced.[4]

| Substrate | Product | Yield (%) | Selectivity (%) | Reference |

| m-Phenoxybenzoyl chloride | m-Phenoxybenzaldehyde | 93 | 86 | [4] |

| Various aromatic and aliphatic acid chlorides | Corresponding aldehydes | ~90 (with base) | High | [4] |

Selective Hydrogenation of Alkynes

Palladium on barium sulfate is also employed for the selective partial hydrogenation of alkynes to cis-alkenes. This transformation is stereoselective, with the syn-addition of hydrogen to the triple bond. This catalyst system, often referred to as a Lindlar-type catalyst in this context, prevents the over-reduction of the resulting alkene to an alkane.

Reaction Scheme: R-C≡C-R' + H₂ --(Pd/BaSO₄)--> cis-R-CH=CH-R'

| Substrate | Product | Yield (%) | Selectivity (%) | Reference |

| Phenylacetylene | Styrene | High | 84-90 | |

| Internal Alkynes | cis-Alkenes | Generally high | High |

Cross-Coupling Reactions

While less common than its use in hydrogenations, palladium on barium sulfate has been reported as a catalyst in various cross-coupling reactions, such as Suzuki and Heck reactions. In these applications, the solid support facilitates catalyst recovery and reuse. However, quantitative data for these applications are less consistently reported in the literature.

| Reaction Type | Substrates | Product | Yield (%) | Reference |

| Suzuki Coupling | Aryl halides + Arylboronic acids | Biaryls | Moderate to high | |

| Heck Reaction | Aryl halides + Alkenes | Substituted Alkenes | Moderate to high |

Experimental Protocols for Catalytic Hydrogenation

The following is a general procedure for a laboratory-scale hydrogenation reaction using palladium on barium sulfate.

Materials:

-

Substrate (e.g., acyl chloride, alkyne)

-

Palladium on barium sulfate catalyst (typically 5-10 mol% of palladium relative to the substrate)

-

Anhydrous solvent (e.g., toluene, xylene, ethanol)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., nitrogen or argon)

-

Reaction flask equipped with a magnetic stirrer, gas inlet, and outlet

Procedure:

-

Vessel Preparation: The reaction flask is charged with the palladium on barium sulfate catalyst and the solvent under an inert atmosphere.

-

Substrate Addition: The substrate is added to the flask.

-

Hydrogenation: The inert atmosphere is replaced with hydrogen gas (typically at or slightly above atmospheric pressure). The reaction mixture is stirred vigorously at the desired temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

-

Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The catalyst is removed by filtration (e.g., through a pad of Celite). The filtrate is then concentrated, and the product is purified by appropriate methods such as distillation, crystallization, or column chromatography.

Conclusion

Palladium on barium sulfate remains a catalyst of considerable utility in modern organic synthesis. Its key attribute of moderated reactivity allows for highly selective transformations that are often challenging with more active palladium catalysts. The Rosenmund reduction and the stereoselective hydrogenation of alkynes to cis-alkenes are classic examples of its synthetic power. While its application in cross-coupling reactions is less explored, it presents an area for potential future development, particularly in the context of sustainable chemistry where catalyst recyclability is paramount. This guide provides a foundational understanding for researchers and professionals to effectively utilize this versatile catalyst in their synthetic endeavors.

References

Palladium on Barium Sulfate: A Technical Guide to Catalyst Loading, Preparation, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of palladium on barium sulfate (B86663) (Pd/BaSO₄) catalysts, with a core focus on the typical loading percentages of palladium. This catalyst system is of paramount importance in various synthetic organic chemistry applications, particularly in the pharmaceutical and fine chemical industries, where precise control over catalytic activity and selectivity is crucial. This document details the common loading percentages, provides experimental protocols for catalyst preparation and characterization, and explores the influence of palladium loading on catalytic performance.

Typical Palladium Loading on Barium Sulfate

Palladium on barium sulfate is a heterogeneous catalyst renowned for its moderated activity, which is essential for selective hydrogenations. The barium sulfate support, with its relatively low surface area, plays a critical role in preventing over-reduction of sensitive functional groups. The loading of palladium is a key parameter that dictates the catalyst's overall efficacy and is typically expressed as a weight percentage (wt%) of palladium relative to the total mass of the catalyst.

A comprehensive review of commercial suppliers and the scientific literature reveals a standard range of palladium loadings on barium sulfate. While various loadings are available for specific applications, a 5% palladium loading is the most commonly employed and commercially available formulation.

| Palladium Loading (wt%) | Typical Applications and Remarks |

| 5% | This is the most common and widely used loading. It is the standard for the Rosenmund reduction of acyl chlorides to aldehydes and the Lindlar-type semi-hydrogenation of alkynes to cis-alkenes.[1] It offers a good balance between catalytic activity and selectivity. |

| 1-3% | Occasionally used for reactions requiring even lower catalytic activity to achieve very high selectivity and to minimize side reactions.[1] |

| 10% | Available from some suppliers for applications that may require higher activity, though less common than 5% loading. |

| 5-10% | Some manufacturers offer catalysts within this range for various hydrogenation processes. |

Experimental Protocols

The preparation and characterization of Pd/BaSO₄ catalysts are critical steps in ensuring reproducibility and optimal performance. Below are detailed methodologies for these processes.

Preparation of 5% Palladium on Barium Sulfate Catalyst

This protocol is adapted from a well-established procedure for the preparation of a 5% Pd/BaSO₄ catalyst, often referred to as a Rosenmund catalyst.

Materials:

-

Palladium (II) chloride (PdCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O)

-

6 N Sulfuric acid (H₂SO₄)

-

37% Formaldehyde (B43269) solution (CH₂O)

-

30% Sodium hydroxide (NaOH) solution

-

Distilled water

Procedure:

-

Preparation of Palladium Solution: Dissolve 8.2 g of palladium chloride in a solution of 20 ml of concentrated hydrochloric acid and 50 ml of distilled water.

-

Preparation of Barium Sulfate Support: In a 4-liter beaker, prepare a hot (80°C) solution of 126.2 g of barium hydroxide octahydrate in 1.2 liters of distilled water. While stirring rapidly, add 120 ml of 6 N sulfuric acid all at once. Adjust the suspension to be just acid to litmus (B1172312) paper by adding more 6 N sulfuric acid.

-

Deposition of Palladium: To the hot barium sulfate suspension, add the palladium solution followed by 8 ml of 37% formaldehyde solution.

-

Reduction of Palladium: Make the suspension slightly alkaline to litmus with a 30% sodium hydroxide solution while maintaining constant stirring. Continue stirring for an additional 5 minutes.

-

Washing the Catalyst: Allow the catalyst to settle, and then decant the clear supernatant liquid. Resuspend the catalyst in distilled water and repeat the washing by decantation eight to ten times.

-

Isolation and Drying: Collect the catalyst on a medium-porosity sintered-glass funnel. Remove most of the water, then wash the filter cake with 250 ml of distilled water in five portions. Dry the catalyst in an oven at 80°C.

-

Final Product: The dried catalyst (93–98 g) should be powdered and stored in a tightly closed bottle.

Catalyst Characterization

To ensure the quality and desired properties of the prepared catalyst, several characterization techniques are employed.

-

Determination of Palladium Loading (ICP-OES/MS):

-

Digestion: Accurately weigh a sample of the dried catalyst. Digest the sample using a microwave digestion system with aqua regia (a mixture of nitric acid and hydrochloric acid) to dissolve the palladium.

-

Analysis: Dilute the digested sample to a known volume with deionized water. Analyze the palladium concentration in the solution using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS).

-

Calculation: Compare the measured palladium concentration against a calibration curve prepared from standard palladium solutions to determine the exact weight percentage of palladium in the catalyst.

-

-

Analysis of Palladium Dispersion and Particle Size:

-

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the palladium nanoparticles on the barium sulfate support. By analyzing the micrographs, the size, morphology, and distribution of the palladium particles can be determined.

-

X-ray Diffraction (XRD): XRD can be used to determine the crystalline structure of the catalyst. The average crystallite size of the palladium nanoparticles can be estimated from the broadening of the palladium diffraction peaks using the Scherrer equation.

-

Chemisorption: Techniques such as CO pulse chemisorption can be used to determine the number of active palladium surface sites. This information is crucial for calculating the metal dispersion, which is a key factor in catalytic activity.

-

Influence of Palladium Loading on Catalytic Performance

The percentage of palladium loading directly impacts the catalytic activity and selectivity. While specific quantitative data comparing different loadings on barium sulfate is not extensively available in the public domain, the general principles of heterogeneous catalysis provide a framework for understanding these effects.

-

Activity: Generally, a higher palladium loading leads to a greater number of active sites, which can result in a higher reaction rate. However, for many selective hydrogenation reactions where Pd/BaSO₄ is employed, excessively high activity is undesirable as it can lead to over-reduction of the target product.

-

Selectivity: The primary advantage of using barium sulfate as a support is its ability to moderate the activity of palladium, thereby enhancing selectivity.[2][3][4] For instance, in the Rosenmund reduction, the goal is to reduce an acyl chloride to an aldehyde without further reduction to an alcohol.[2][3][4] A lower palladium loading (such as the standard 5%) provides the necessary activity for the initial reduction while minimizing the subsequent, undesired reduction of the aldehyde. In some cases, catalyst "poisons" like quinoline (B57606) or sulfur compounds are added to further deactivate the catalyst and improve selectivity.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation and characterization of a palladium on barium sulfate catalyst.

Caption: Experimental workflow for the synthesis and characterization of Pd/BaSO₄ catalysts.

Rosenmund Reduction Mechanism

The Rosenmund reduction is a hallmark application of the Pd/BaSO₄ catalyst. The diagram below outlines the generally accepted mechanism for this reaction.

Caption: Mechanism of the Rosenmund reduction of an acyl chloride to an aldehyde.

Conclusion

The selection of an appropriate palladium loading on a barium sulfate support is a critical decision in the development of selective hydrogenation processes. While a 5% loading is the industry standard and serves as an excellent starting point for a wide range of applications, adjustments to this loading percentage can be a valuable tool for optimizing catalyst performance for specific substrates and desired outcomes. A thorough understanding of the catalyst preparation and characterization methods outlined in this guide will enable researchers and drug development professionals to effectively utilize and tailor Pd/BaSO₄ catalysts for their synthetic needs.

References

An In-depth Technical Guide to the Electron Configuration and Oxidation State of Palladium in Catalysis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Palladium stands as a cornerstone in modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries, due to its remarkable catalytic activity in forming carbon-carbon (C-C) and carbon-heteroatom bonds.[1][2][3] This guide delves into the fundamental principles that govern palladium's catalytic prowess: its unique electron configuration and the dynamic interplay of its oxidation states. Understanding these core concepts is critical for optimizing existing synthetic routes and developing novel, efficient chemical transformations. We will explore the theoretical underpinnings of palladium's reactivity, its role in key cross-coupling reactions, and the practical methodologies employed in the laboratory.

The Anomalous Electron Configuration of Palladium

The catalytic versatility of palladium is deeply rooted in its unique electronic structure. Palladium (Pd), with atomic number 46, exhibits an anomalous electron configuration that deviates from the expected Aufbau principle.[4][5] Instead of the predicted [Kr] 4d⁸ 5s², spectral analysis confirms its ground-state configuration to be [Kr] 4d¹⁰ 5s⁰ .[6][7][8]

This configuration, where the 5s orbital is empty and the 4d orbital is completely filled, is energetically favorable due to the stability associated with a full d-subshell.[4][6] This makes palladium the only element in its period with a filled valence d-shell and no electrons in the corresponding s-shell.[4] This electron arrangement has profound implications for its chemistry:

-

Low Ionization Energy: The filled d-shell is relatively high in energy, making it easier to remove electrons and access positive oxidation states.

-

Availability of Orbitals: The vacant 5s and 5p orbitals are readily available to accept electron density from coordinating ligands, facilitating the formation of stable organometallic complexes.

-

Facile Redox Chemistry: The small energy gap between the 4d and 5s orbitals allows for easy transitions between different oxidation states, a critical feature for catalytic cycles.

Oxidation States of Palladium in Catalysis

Palladium compounds primarily exist in the 0 and +2 oxidation states, which are the workhorses of its catalytic chemistry.[8][9] Other states, such as +1 and +4, are less common but have been observed and proposed as key intermediates in certain reaction mechanisms.[10][11]

-

Palladium(0): The Pd(0) state is the entry point for most cross-coupling catalytic cycles. It is electron-rich and nucleophilic, making it highly reactive towards oxidative addition with organic halides and triflates.[3][12] Common Pd(0) sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and complexes derived from tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃).[12][13]

-

Palladium(II): The Pd(II) state is formed after the initial oxidative addition step.[3][14] It is an electrophilic, 16-electron square planar species that serves as the central hub of the catalytic cycle, undergoing subsequent transmetalation and reductive elimination steps. Common Pd(II) precursors, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), are often reduced in situ to the active Pd(0) species to initiate catalysis.[12][15]

-

Palladium(IV) and Palladium(I): While the Pd(0)/Pd(II) cycle is most common, a Pd(II)/Pd(IV) cycle has also been proposed for certain C-H functionalization and oxidation reactions.[10] Dimeric Palladium(I) species have been identified as off-cycle or catalyst resting states in some aerobic oxidation reactions, arising from the comproportionation of Pd(0) and Pd(II).[11]

The Role of Oxidation States in Key Catalytic Cycles

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][16][17] The mechanism for these transformations generally involves a catalytic cycle where the palladium center shuttles between the Pd(0) and Pd(II) oxidation states.[3][17]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate.[13][14] This reaction is widely used in the pharmaceutical industry for synthesizing complex biaryl structures.[18][19]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The catalytically active Pd(0) species reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond. This oxidizes the metal center to Pd(II) and is often the rate-determining step.[3][14]

-

Transmetalation: The organic group (R²) is transferred from the organoboron reagent to the Pd(II) complex, displacing the halide. This step requires a base to activate the organoboron species.[3][14]

-

Reductive Elimination: The two organic groups (R¹ and R²) couple to form the new C-C bond, and the desired product is released. This step reduces the metal center back to the catalytically active Pd(0) state, completing the cycle.[3][17]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Reaction: Coupling of 4-bromoanisole (B123540) with phenylboronic acid.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01 mmol, 1 mol%).

-

Solvent: Add a mixture of 1,4-dioxane (B91453) (4 mL) and water (1 mL).

-

Reaction Conditions: Heat the mixture to 100°C and stir overnight.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-methoxybiphenyl.[20]

| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 12 | 98 | [19] |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 2-MeTHF | 100 | 2 | 95 | [15] |

| Pd(dppf)Cl₂ | (integral) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 80 | [20] |

Heck Reaction

The Heck reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[3] It is a fundamental tool for C-C bond formation, particularly for the synthesis of styrenes and other vinylated aromatics.

The catalytic cycle is similar to the Suzuki coupling but differs in the second step:

-

Oxidative Addition: A Pd(0) complex reacts with the aryl or vinyl halide (R-X) to form a Pd(II) complex.

-

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center, followed by insertion of the alkene into the Pd-R bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the product alkene and a hydrido-palladium(II) complex.

-

Reductive Elimination/Base Regeneration: A base removes the hydrogen and halide from the palladium complex, regenerating the Pd(0) catalyst.

References

- 1. nbinno.com [nbinno.com]

- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. brainly.com [brainly.com]

- 7. google.com [google.com]

- 8. What is the electron configuration of palladium class 11 chemistry CBSE [vedantu.com]

- 9. Palladium - Wikipedia [en.wikipedia.org]

- 10. On the Mechanism of Palladium-Catalyzed Aromatic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Observation of Palladium(I) in Aerobic Oxidation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oxidative addition and palladium coupling [employees.csbsju.edu]

- 13. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 16. nbinno.com [nbinno.com]

- 17. nobelprize.org [nobelprize.org]

- 18. Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing [iucrc.nsf.gov]

- 19. thieme-connect.com [thieme-connect.com]

- 20. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Selective Hydrogenation of Alkynes to cis-Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of cis-(Z)-alkenes is a cornerstone of modern organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. One of the most reliable methods to achieve this transformation is the partial hydrogenation of an alkyne. While complete hydrogenation of an alkyne yields an alkane, the reaction can be stopped at the alkene stage using "poisoned" or deactivated catalysts.[1] This process, known as selective hydrogenation (or semihydrogenation), proceeds via a syn-addition of two hydrogen atoms across the alkyne's triple bond, resulting in the exclusive formation of the cis-alkene.[2]

This document provides detailed protocols for three common methods for the selective hydrogenation of alkynes to cis-alkenes: using the classic Lindlar catalyst, the P-2 nickel boride catalyst, and via catalytic transfer hydrogenation, a method that avoids the use of flammable hydrogen gas.

Mechanism and Workflow Overview

The selective hydrogenation of alkynes on a heterogeneous catalyst surface involves several key steps: hydrogen gas adsorbs onto the metal surface, the alkyne coordinates to the surface, and two hydrogen atoms are sequentially transferred to the same face of the alkyne. The resulting cis-alkene has a weaker affinity for the catalyst surface than the starting alkyne and desorbs before it can be further reduced to an alkane. The "poison" on the catalyst deactivates the most reactive sites, which prevents this over-reduction.[3]

Protocol 1: Hydrogenation using Lindlar's Catalyst

Lindlar's catalyst is a palladium-based heterogeneous catalyst that is "poisoned" with lead acetate (B1210297) and quinoline.[1] The palladium is typically supported on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄).[3] This deactivation prevents the over-reduction of the newly formed alkene to an alkane.[2]

Experimental Protocol

Materials:

-

Alkyne substrate

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

-

Solvent (e.g., ethyl acetate, methanol (B129727), hexane)

-

Hydrogen (H₂) gas cylinder or balloon

-

Reaction flask (e.g., round-bottom flask, Parr bottle)

-

Standard hydrogenation apparatus

-

Magnetic stirrer

-

Celite or another filter aid

Procedure:

-

Vessel Setup: In a suitable reaction flask, dissolve the alkyne substrate (1.0 eq) in the chosen solvent (e.g., 0.1–0.5 M concentration).

-

Catalyst Addition: Carefully add Lindlar's catalyst. The catalyst loading is typically 5-10% by weight relative to the alkyne.

-

Inert Atmosphere: Seal the flask and purge the system thoroughly with an inert gas, such as nitrogen or argon, to remove all oxygen.

-

Hydrogen Introduction: Introduce hydrogen gas into the reaction vessel. This can be done by connecting the flask to a hydrogen-filled balloon (for atmospheric pressure) or by using a Parr hydrogenation apparatus for elevated pressures.

-

Reaction: Stir the mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen. The reaction is typically run at room temperature.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (filtered through a small plug of Celite) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system again with an inert gas.

-

Filtration: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite to remove the heterogeneous catalyst. Wash the filter cake thoroughly with the solvent to recover all the product.

-

Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude cis-alkene.

-

Purification: If necessary, purify the crude product by flash column chromatography.

Data Presentation: Lindlar's Catalyst

| Substrate | Solvent | Temperature (°C) | H₂ Pressure | Yield (%) | cis:trans Ratio | Alkene:Alkane Ratio |

| 2-Butyne | Methanol | Room Temp. | 1 atm | >95% | >98:2 | >99:1 |

| 1-Phenylpropyne | Ethyl Acetate | Room Temp. | 1 atm | ~96% | >99:1 | >98:2 |

| Diphenylacetylene | Ethanol (B145695) | Room Temp. | 1 atm | >95% | >99:1 (Z-Stilbene) | >98:2 |

| 3-Hexyne | Hexane | Room Temp. | 1 atm | ~96% | >98:2 | High |

| 3-Hexyn-1-ol | Methanol | 35 | 3 atm | >99% | 85:15 | >98:2[4] |

Protocol 2: Hydrogenation using P-2 Nickel Boride (Ni₂B) Catalyst

P-2 Nickel is a non-pyrophoric, air-stable nickel boride catalyst that serves as an excellent alternative to Lindlar's catalyst.[5] It is typically prepared in situ by the reduction of a nickel(II) salt, most commonly nickel(II) acetate, with sodium borohydride (B1222165) in an alcohol solvent.[6] The addition of ethylenediamine (B42938) can further enhance its selectivity for cis-alkene formation.

Experimental Protocol

A. Preparation of P-2 Nickel Catalyst in situ

-

Add nickel(II) acetate tetrahydrate (1.0 eq) to a reaction flask under an inert atmosphere (e.g., argon).

-

Add absolute ethanol to the flask.

-

While stirring vigorously, add a solution of sodium borohydride (NaBH₄, 1.0 eq) in ethanol dropwise. A fine black precipitate of the P-2 Ni catalyst will form immediately.[5]

B. Hydrogenation Procedure

-

Setup: To the freshly prepared P-2 Ni catalyst suspension in ethanol, add the alkyne substrate (typically using a catalyst:substrate molar ratio of ~1:8 to 1:20).

-

(Optional Modifier): For enhanced selectivity, ethylenediamine can be added at this stage (e.g., 2-3 molar equivalents relative to the nickel catalyst).

-

Hydrogenation: Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (e.g., via a balloon).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Hydrogen uptake is usually rapid.

-

Monitoring: Monitor the reaction by TLC or GC until the alkyne is consumed.

-

Work-up: Once complete, vent the excess hydrogen and purge with an inert gas.

-

Filtration: Filter the mixture through a pad of Celite to remove the black nickel boride catalyst.

-

Isolation: Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with water, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify by column chromatography if necessary.

Data Presentation: P-2 Nickel Catalyst

| Substrate | Modifier | Solvent | Temperature (°C) | Yield (%) | cis:trans Ratio | Alkene:Alkane Ratio |

| 3-Hexyne | None | Ethanol | Room Temp. | 96% | 29:1 | High |

| 3-Hexyne | Ethylenediamine | Ethanol | Room Temp. | 95% | 200:1 | High |

| 1-Phenylpropyne | Ethylenediamine | Ethanol | Room Temp. | >95% | ~200:1 | High |

| 3-Hexyn-1-ol | Ethylenediamine | Ethanol | Room Temp. | 94% | >100:1 | High |

Protocol 3: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a valuable alternative that avoids the handling of hazardous hydrogen gas.[7] In this method, a stable, easy-to-handle hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) (HCO₂NH₄) or formic acid (HCO₂H), transfers hydrogen to the substrate in the presence of a catalyst, typically palladium on carbon (Pd/C).[8][9] This method is often safer and more convenient for standard laboratory setups.

Experimental Protocol (using Ammonium Formate)

Materials:

-

Alkyne substrate

-

Palladium on Carbon (10% Pd/C)

-

Ammonium Formate (HCO₂NH₄)

-

Solvent (e.g., Methanol, Ethanol, THF)

-

Reaction flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Celite or another filter aid

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyne substrate (1.0 eq), palladium on carbon (10% by weight of the substrate), and ammonium formate (3-5 eq).[7][10]

-

Solvent Addition: Add a suitable solvent, such as methanol.

-

Reaction: Heat the reaction mixture to reflux and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or GC. Reactions are often complete within 1-3 hours.

-

Work-up: After the starting material is consumed, cool the reaction mixture to room temperature.

-

Filtration: Dilute the mixture with methanol and filter through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the layers, and wash the organic layer with water and then brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude cis-alkene.

-

Purification: Purify via column chromatography if necessary.

Data Presentation: Catalytic Transfer Hydrogenation

| Substrate | Hydrogen Donor | Catalyst | Solvent | Yield (%) | Selectivity (cis-Alkene) |

| Diphenylacetylene | Formic Acid / NEt₃ | Pd(NHC) Complex | DMSO | High | Excellent Z-selectivity[11] |

| 1-Chloro-4-(phenylethynyl)benzene | Formic Acid | Pd₂(dba)₃ / dppb | Dioxane | 91% | Z/E = 99:1 |

| α,β-Unsaturated Ketones | Ammonium Formate | 10% Pd/C | Methanol | Good to Excellent | High (reduces C=C bond)[9] |

| Various Alkynes | Ammonium Formate | 10% Pd/C | Methanol | High | Generally good for cis-alkene |

Note: The selectivity of transfer hydrogenation can be influenced by the specific catalyst, hydrogen donor, and solvent system used. For some systems, particularly with simple Pd/C, selectivity for the cis-alkene may be lower than with Lindlar or P-2 Ni catalysts, and some isomerization to the trans-alkene or over-reduction may occur.

Conclusion

The selective hydrogenation of alkynes is a powerful and reliable method for the synthesis of cis-alkenes. The choice of catalyst—be it the traditional Lindlar catalyst, the convenient P-2 nickel boride, or a transfer hydrogenation system—allows researchers to tailor the reaction conditions to the specific substrate and laboratory constraints. The protocols and data provided herein serve as a comprehensive guide for implementing these essential transformations in a research and development setting. Careful monitoring and optimization are key to achieving high yields and selectivities.

References

- 1. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]

- 3. orgosolver.com [orgosolver.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nickel boride catalyst - Wikipedia [en.wikipedia.org]

- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols for the Synthesis of Aldehydes Using Palladium on Barium Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The catalytic hydrogenation of acyl chlorides to aldehydes, a reaction famously known as the Rosenmund reduction, is a cornerstone of organic synthesis.[1][2] This transformation is facilitated by a specialized heterogeneous catalyst, palladium on barium sulfate (B86663) (Pd/BaSO₄), often referred to as the Rosenmund catalyst.[3] The unique characteristic of this catalyst system is its ability to selectively reduce the highly reactive acyl chloride functional group to an aldehyde without further reduction to the corresponding alcohol.[4] This selectivity is achieved through the "poisoning" of the palladium catalyst, a process that moderates its activity.[5] The barium sulfate support, with its inherently low surface area, also plays a crucial role in attenuating the catalytic power of palladium.[6][7]

This document provides detailed application notes and experimental protocols for the preparation and use of palladium on barium sulfate in the synthesis of aldehydes.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Rosenmund reduction is influenced by several factors including the substrate, catalyst loading, solvent, and the presence of a catalyst poison. Below is a summary of typical reaction conditions and reported yields.

| Acyl Chloride Substrate | Catalyst System | Solvent | Temperature | Pressure | Yield (%) | Reference |

| General Aromatic/Aliphatic | 5-10% Pd/BaSO₄ (poisoned) | Toluene (B28343) or Xylene | Elevated | Atmospheric | 70-90 | [4] |

| Dichloroacetyl chloride | Pd/BaSO₄ | Toluene | Not specified | Not specified | 50 | [8] |

| 4-Phenyl-3-butenoyl chloride | Pd/BaSO₄ | Xylene | ~160 °C | Atmospheric | Not specified | [9] |

| p-Anisoyl chloride | 5% Pd/C | Acetone/Ethyl Acetate | Room Temperature | Atmospheric | High | [10] |

| Terephthaloyl chloride | 5% Pd/C | Acetone/Ethyl Acetate | Room Temperature | Atmospheric | High | [10] |

Note: While the classic Rosenmund catalyst is Pd/BaSO₄, modified conditions using palladium on other supports like activated carbon (Pd/C) have also been successfully employed.[10]

Experimental Protocols

1. Preparation of 5% Palladium on Barium Sulfate Catalyst

This protocol is adapted from a procedure published in Organic Syntheses.[11]

Materials:

-

Palladium chloride (PdCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O)

-

6 N Sulfuric acid (H₂SO₄)

-

37% Formaldehyde (B43269) solution

-

30% Sodium hydroxide (NaOH) solution

-

Distilled water

Procedure:

-

In a fume hood, dissolve 8.2 g of palladium chloride in a mixture of 20 mL of concentrated hydrochloric acid and 50 mL of water.

-

In a separate 4 L beaker, prepare a hot (80 °C) solution of 126.2 g of barium hydroxide octahydrate in 1.2 L of distilled water with vigorous stirring.

-

To the hot barium hydroxide solution, rapidly add 120 mL of 6 N sulfuric acid to precipitate finely divided barium sulfate. Adjust the suspension to be just acidic to litmus (B1172312) paper by adding more 6 N sulfuric acid if necessary.

-

To this hot barium sulfate suspension, add the palladium chloride solution followed by 8 mL of 37% formaldehyde solution.

-

Make the suspension slightly alkaline to litmus with a 30% sodium hydroxide solution while maintaining constant stirring.

-

Continue stirring for an additional 5 minutes, then allow the catalyst to settle.

-

Decant the clear supernatant liquid and wash the catalyst by resuspending it in distilled water and decanting eight to ten times.

-

Collect the catalyst on a medium-porosity sintered-glass funnel and wash with 250 mL of water in five portions.

-

Dry the catalyst in an oven at 80 °C.

-

The resulting catalyst (93–98 g) should be powdered and stored in a tightly closed bottle.

2. General Protocol for the Rosenmund Reduction of an Acyl Chloride

Materials:

-

Acyl chloride

-

5% Pd/BaSO₄ catalyst

-

Catalyst poison (e.g., quinoline-sulfur or thiourea)

-

Anhydrous solvent (e.g., toluene or xylene)[9]

-

Hydrogen gas

-

Inert gas (e.g., nitrogen or argon)

-

Reaction flask equipped with a reflux condenser, gas inlet tube, and magnetic stirrer

Procedure:

-

Set up the reaction apparatus in a fume hood and ensure all glassware is dry.

-

Charge the reaction flask with the 5% Pd/BaSO₄ catalyst (typically 5-10 wt% relative to the acyl chloride) and the catalyst poison.

-

Add the anhydrous solvent to the flask.

-

Flush the system with an inert gas.

-

Dissolve the acyl chloride in the anhydrous solvent and add it to the reaction flask.

-

Heat the mixture to the desired temperature (often the reflux temperature of the solvent).

-

Switch the gas flow from the inert gas to hydrogen and bubble it through the reaction mixture with vigorous stirring.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The evolution of hydrogen chloride gas can also be monitored.

-

Upon completion of the reaction, stop the hydrogen flow and cool the mixture to room temperature under an inert atmosphere.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate containing the aldehyde product can then be purified by standard laboratory techniques such as distillation or chromatography.

Important Considerations:

-

The reaction must be conducted under anhydrous conditions as acyl chlorides are sensitive to moisture and can hydrolyze to carboxylic acids.[1][12]

-